molecular formula C6H11FO2 B2529489 2-Fluoro-2-(oxolan-3-yl)ethan-1-ol CAS No. 1784294-55-8

2-Fluoro-2-(oxolan-3-yl)ethan-1-ol

Cat. No.: B2529489
CAS No.: 1784294-55-8
M. Wt: 134.15
InChI Key: CMNYVZCKIFKJHK-UHFFFAOYSA-N
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Description

2-Fluoro-2-(oxolan-3-yl)ethan-1-ol (C₆H₁₁FO₂, monoisotopic mass: 134.07431 Da) is a fluorinated alcohol derivative featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position. Its InChIKey (CMNYVZCKIFKJHK-UHFFFAOYSA-N) confirms stereochemical uniqueness, though its exact stereochemistry is unspecified in publicly available data . Despite sharing a molecular formula (C₆H₁₁FO₂) with compounds like N-butyl fluoroacetate, its structural complexity distinguishes it.

Properties

IUPAC Name

2-fluoro-2-(oxolan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c7-6(3-8)5-1-2-9-4-5/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNYVZCKIFKJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(oxolan-3-yl)ethan-1-ol typically involves the fluorination of a precursor compound containing a tetrahydrofuran ring. One common method is the reaction of 2-(oxolan-3-yl)ethan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(oxolan-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

2-Fluoro-2-(oxolan-3-yl)ethan-1-ol, with the molecular formula C6H11FO2, is a fluorinated alcohol derivative that incorporates a tetrahydrofuran ring. Its unique structure imparts distinct chemical and biological properties, making it valuable in various scientific research applications.

Chemistry

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it a versatile reagent in organic synthesis.

Common Reactions:

  • Oxidation: Can yield ketones or carboxylic acids.
  • Reduction: Produces different alcohols or hydrocarbons.
  • Substitution: Fluorine can be replaced with other functional groups.

Biology

The compound is being investigated for its potential bioactive properties. Research suggests it may interact with specific biological targets, enhancing its binding affinity to enzymes or receptors due to the presence of the fluorine atom.

Potential Biological Activities:

  • Antiviral Properties: Similar compounds have shown promise in inhibiting viral replication by targeting viral enzymes.
  • Anticancer Activities: Preliminary studies indicate potential therapeutic effects against certain cancer types.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. The fluorine atom may enhance pharmacokinetic profiles, improving drug efficacy and stability.

Therapeutic Investigations:

  • Drug Discovery: Investigated for incorporation into novel drug candidates targeting various diseases.

Industrial Applications

The compound is also employed in the production of specialty chemicals and materials. Its unique properties allow for its use in formulating advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(oxolan-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The tetrahydrofuran ring can also contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares 2-Fluoro-2-(oxolan-3-yl)ethan-1-ol with structurally related compounds, emphasizing functional groups, substituents, and applications:

Compound Name Molecular Formula Key Substituents Functional Groups Patent/Literature Count Applications/Notes
This compound C₆H₁₁FO₂ Oxolane (3-position), fluorine Alcohol, cyclic ether 0 patents, 0 literature No documented applications; potential as a chiral building block in organic synthesis
N-Butyl fluoroacetate C₆H₁₁FO₂ Fluorine, butyl ester Ester 82 patents, 0 literature Industrial solvent or fluorinated intermediate; high patent activity suggests utility
2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol C₁₁H₁₃FO₂ Oxetane (3-position), fluorophenyl Alcohol, cyclic ether Not reported Pharmaceutical intermediate (oxetane rings enhance metabolic stability)
2-Fluoro-2-(oxetan-3-yl)ethan-1-amine C₅H₁₀FNO Oxetane (3-position), fluorine Amine, cyclic ether Not reported Potential bioactive molecule (amine group enables salt formation for drug delivery)
2-Fluoroethanol C₂H₅FO Fluorine, primary alcohol Alcohol Not reported Toxic solvent; limited use due to metabolic conversion to fluoroacetate (poison)

Analysis of Functional Group Impact

  • Oxolane vs. Oxetane Rings : The oxolane ring (5-membered) in the target compound offers greater conformational flexibility compared to oxetane (4-membered) analogs like 2-fluoro-2-(oxetan-3-yl)ethan-1-amine . Oxetanes are increasingly favored in drug design for their rigidity and metabolic resistance.
  • Fluorine Position : The geminal fluorine in the target compound may sterically hinder nucleophilic attacks, contrasting with terminal fluorine in N-butyl fluoroacetate, which enhances electrophilicity .
  • Amine vs. Alcohol Groups : The replacement of the hydroxyl group with an amine in 2-fluoro-2-(oxetan-3-yl)ethan-1-amine introduces basicity, enabling salt formation for improved solubility—a critical factor in pharmaceutical development .

Patent and Commercial Landscape

  • N-Butyl fluoroacetate dominates patent filings (82 patents), indicating industrial relevance as a fluorinated intermediate .
  • By contrast, oxetane-based analogs (e.g., 2-[3-(4-fluorophenyl)oxetan-3-yl]ethan-1-ol) are prioritized in medicinal chemistry due to their pharmacokinetic advantages .

Toxicity Considerations

While 2-Fluoroethanol is notoriously toxic due to its conversion into fluoroacetate (a mitochondrial poison), the bulkier oxolane/oxetane analogs likely mitigate this risk by impeding enzymatic processing .

Biological Activity

2-Fluoro-2-(oxolan-3-yl)ethan-1-ol is a fluorinated compound that has garnered attention for its potential biological activities. The presence of a fluorine atom and a tetrahydrofuran ring structure contributes to its unique chemical properties, which may enhance its interactions with biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H11FO2. The compound features a fluorine atom attached to a carbon that is also connected to an oxolane (tetrahydrofuran) ring. This configuration can influence its solubility, stability, and interaction with biological molecules.

The biological activity of this compound is primarily attributed to:

  • Enhanced Binding Affinity : The fluorine atom can increase the compound's binding affinity to specific enzymes or receptors, modulating various biological activities.
  • Interaction with Biomolecules : The oxolane ring may facilitate interactions with proteins and nucleic acids, influencing biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiviral Activity

Studies have suggested that compounds similar to this compound may possess antiviral properties. The mechanism often involves inhibition of viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles.

Anticancer Potential

The compound has been explored for its anticancer properties. It may act as an inhibitor of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . Inhibitors of DHFR are known to induce apoptosis in cancer cells by disrupting their ability to replicate DNA.

Case Studies and Research Findings

A review of related literature reveals diverse applications and findings regarding the biological activity of fluorinated compounds:

StudyFindings
Queener et al. (2022)Investigated the synthesis and biological evaluation of similar fluorinated compounds, highlighting their potential as inhibitors of DHFR .
BenchChem ReportDiscussed the use of this compound in drug discovery, emphasizing its role as a bioactive compound with therapeutic potential.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

CompoundStructureBiological Activity
2-(oxolan-3-yl)ethan-1-olLacks fluorineDifferent reactivity; lower binding affinity
2-FluoroethanolSimpler structureLimited biological activity; primarily used as a solvent
3-FluorotetrahydrofuranSimilar ring structurePotentially different pharmacological properties due to lack of ethanolic group

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